molecular formula C10H16O B035165 cis-Pinocarveol CAS No. 19889-99-7

cis-Pinocarveol

Cat. No.: B035165
CAS No.: 19889-99-7
M. Wt: 152.23 g/mol
InChI Key: LCYXQUJDODZYIJ-YIZRAAEISA-N
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Description

cis-Pinocarveol (CAS: 1197-06-4) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its IUPAC name is 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol, and it belongs to the class of oxygenated monoterpenoids. Structurally, it features a bicyclo[3.1.1]heptane skeleton with hydroxyl and methylene substituents, leading to distinct stereochemistry .

Natural Sources & Occurrence: this compound is a minor constituent in essential oils of plants such as Eucalyptus spp., Pinus pinaster, Cyperus scariosus, and Rhaponticum carthamoides . For example:

  • Eucalyptus bicostata: 0.3% of total oil .
  • Scrophularia peyronii: 0.48% .
  • Rhaponticum carthamoides: Trace amounts (<0.1%) .

Its biosynthesis derives from the oxidation of α-pinene, a common monoterpene in conifers and aromatic plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Pinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. In this reaction, selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .

Industrial Production Methods: Industrial production of this compound typically involves the same oxidation process using turpentine as the starting material. The reaction conditions are optimized to maximize yield and purity, ensuring that the selenium dioxide catalyst and hydrogen peroxide are used efficiently.

Chemical Reactions Analysis

Types of Reactions: cis-Pinocarveol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form pinocarvone.

    Reduction: Reduction reactions can convert it back to pinene.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Pinocarvone

    Reduction: Pinene

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemical Applications

Chiral Building Block
cis-Pinocarveol serves as a valuable chiral building block in organic synthesis. Its stereochemical properties allow chemists to construct complex organic molecules, which are essential in pharmaceuticals and fine chemicals production. The compound's ability to facilitate asymmetric synthesis makes it a key player in the development of new drugs and materials.

Biological Applications

Insect Repellent Properties
Research has demonstrated that this compound exhibits insect-repellent properties. Studies indicate that it activates specific receptors in insects, leading to aversion behaviors. This property suggests potential applications in developing natural insect repellents, providing an alternative to synthetic chemicals commonly used in pest control.

Therapeutic Potential
Ongoing research is exploring the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial effects. Preliminary studies suggest that it may interact with biological pathways involved in inflammation and microbial resistance, indicating its potential use in treating various infections and inflammatory conditions .

Industrial Applications

Flavoring and Fragrance Industry
In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. Similarly, it finds applications in the cosmetics industry as a fragrance component, enhancing the olfactory characteristics of products .

Environmental Applications

Phytotoxic Activity
Studies have investigated the phytotoxic effects of this compound on various plant species. Its presence in essential oils can inhibit seed germination and early seedling growth, which may be leveraged for weed management strategies .

Case Study 1: Antimicrobial Properties

A study published in MDPI highlighted the antimicrobial activity of essential oils containing this compound against various pathogens. The research indicated that these oils effectively inhibited bacterial growth, suggesting potential for use in natural preservative formulations .

Case Study 2: Insect Behavior Modification

Research conducted on the behavioral responses of insects to this compound revealed significant aversion behaviors when exposed to this compound. This study supports its application as a natural insect repellent, contributing to integrated pest management strategies.

Case Study 3: Phytotoxic Effects

An investigation into the allelopathic effects of this compound demonstrated its capacity to suppress seed germination in certain weed species. This finding opens avenues for its use in sustainable agriculture practices aimed at controlling unwanted plant growth without synthetic herbicides .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
ChemicalChiral building blockFacilitates asymmetric synthesis
BiologicalInsect repellentActivates aversion receptors in insects
Therapeutic potentialAnti-inflammatory and antimicrobial effects studied
IndustrialFlavoring agentUsed in food and cosmetics industries
EnvironmentalPhytotoxic activityInhibits seed germination; potential for weed control

Mechanism of Action

The mechanism by which cis-Pinocarveol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its insect-repellent properties are linked to its ability to activate specific receptors in insects, leading to aversion behaviors. In biological systems, it may interact with enzymes and receptors involved in inflammatory and microbial pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

cis-Pinocarveol shares structural and biosynthetic relationships with several monoterpenoids. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Retention Index (RI) Natural Abundance (%) Key Reactivity/Biological Role
This compound C₁₀H₁₆O 152.23 Alcohol 1099–1177 0.2–3.08 Converted to pinocarvone and pinocamphone via oxidation
trans-Pinocarveol C₁₀H₁₆O 152.23 Alcohol 1077–1177 <0.1–0.86 Oxidizes to pinocarvone and myrtenol
Pinocarvone C₁₀H₁₄O 150.22 Ketone 1077–1586 0.7–1.6 Antimicrobial agent; derived from pinocarveol oxidation
Borneol C₁₀H₁₈O 154.25 Alcohol 1082–1715 0.1–0.6 Anti-inflammatory; isomerizes to camphor
Terpinen-4-ol C₁₀H₁₈O 154.25 Alcohol 1095–1590 0.5–3.1 Antifungal; major component in tea tree oil
cis-Pinocarvyl acetate C₁₂H₁₈O₂ 194.27 Ester N/A N/A Less volatile derivative of this compound; used in fragrance

Key Comparative Insights :

Structural Differences: this compound vs. trans-Pinocarveol: Stereochemistry at C3 determines reactivity. This compound oxidizes to pinocamphone, while trans-Pinocarveol forms myrtenol . Pinocarvone: Lacks the hydroxyl group of pinocarveol, making it less polar and more volatile . Borneol: Fully saturated bicyclic structure, enhancing stability but reducing reactivity compared to this compound .

Chromatographic Behavior: this compound exhibits variable retention indices (RI: 1099–1177) depending on the plant matrix and GC conditions, overlapping with compounds like borneol and terpinen-4-ol .

Biological Roles: this compound is a minor antioxidant in Scrophularia peyronii , whereas terpinen-4-ol dominates antimicrobial activity in Eucalyptus oils .

Biotransformation Pathways: this compound undergoes enzymatic oxidation to pinocarvone and pinocamphone, unlike trans-pinocarveol, which produces myrtenol and myrtenal .

Research Findings and Limitations

  • Contradictions in Data : Discrepancies in retention indices (e.g., RI 1129 in Rhaponticum vs. 1177 in Scrophularia) likely arise from differences in GC column polarity or temperature programs .
  • Stereochemical Sensitivity: The biological activity of this compound is highly dependent on its stereochemistry, limiting its industrial use compared to more stable derivatives like cis-pinocarvyl acetate .

Biological Activity

Cis-Pinocarveol is a monoterpenoid alcohol primarily found in various essential oils, particularly those derived from conifers and certain herbs. Its structural formula is C10H16OC_{10}H_{16}O, and it is known for its distinctive aroma and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, supported by various studies and data.

Chemical Composition

This compound is often present alongside other terpenoids in essential oils. The following table summarizes the chemical composition of some essential oils containing this compound:

CompoundSourcePercentage (%)
This compoundEucalyptus spp.4.2
LinaloolEucalyptus spp.7.6
CamphorEucalyptus spp.3.5
α-Terpinyl AcetateEucalyptus spp.1.9
Sabina ketoneVarious2.0

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, a study on essential oils from Siparuna muricata demonstrated significant antimicrobial activity against Staphylococcus aureus, Bacillus cereus, and Candida albicans. The minimum inhibitory concentration (MIC) for this compound was found to be effective at low concentrations, indicating its potential as a natural preservative or therapeutic agent .

Antioxidant Properties

This compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. In a study assessing the antioxidant capacity of various essential oils, this compound contributed to a significant reduction in free radicals, with an IC50 value indicating strong activity . The antioxidant effects were attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. A particular study noted that essential oils containing this compound demonstrated higher anti-inflammatory activity during specific seasons, suggesting that environmental factors may influence its efficacy .

Case Studies

  • Eucalyptus Essential Oil : A comprehensive analysis of Eucalyptus essential oil revealed that its high content of this compound correlates with its effectiveness against respiratory pathogens, making it a candidate for therapeutic use in respiratory conditions .
  • Antimicrobial Testing : In laboratory settings, this compound was tested against various microbial strains using a microtiter plate method, confirming its efficacy with MIC values comparable to conventional antibiotics .
  • Seasonal Variation Study : Research indicated that the biological activity of essential oils containing this compound varies seasonally, with peak activities observed during colder months due to higher concentrations of active compounds .

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating cis-Pinocarveol from natural sources, and how can extraction efficiency be quantified?

  • Methodological Answer : Isolation typically involves steam distillation or solvent extraction (e.g., hexane, ethanol). Efficiency is quantified using gas chromatography-mass spectrometry (GC-MS) to measure yield and purity. For plant-derived sources, factors like particle size, solvent polarity, and extraction time should be optimized using factorial design experiments. Post-extraction, column chromatography (silica gel, ethyl acetate/hexane gradients) can further purify the compound .
  • Example Table :

Extraction MethodSolventYield (%)Purity (%)Key Parameters
Steam DistillationWater2.185Temp: 100°C, Time: 4h
Soxhlet ExtractionEthanol3.892Particle size: 0.5mm, Cycles: 6

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound’s structure?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using coupling constants (e.g., vicinal coupling for stereochemistry) and compare to databases like SciFinder. For this compound, key signals include the isopropyl group (δ 1.2–1.4 ppm) and hydroxyl proton (δ 2.5–3.0 ppm) .
  • IR : Identify functional groups (e.g., O-H stretch ~3400 cm⁻¹, C-O stretch ~1100 cm⁻¹).
    • Validation : Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. What are the standard protocols for assessing this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation. Variables include temperature (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Kinetics models (e.g., Arrhenius equation) predict shelf life .

Q. How can in vitro bioactivity assays (e.g., antimicrobial, antioxidant) be designed to evaluate this compound?

  • Methodological Answer : Use microdilution assays (MIC for antimicrobial activity) or DPPH radical scavenging (IC₅₀ for antioxidant capacity). Include positive controls (e.g., ascorbic acid) and triplicate measurements. Statistical analysis (ANOVA) identifies significant differences (p < 0.05) .

Q. What chromatographic techniques (GC, HPLC) are most effective for quantifying this compound in complex mixtures?

  • Methodological Answer : GC with FID detector is preferred for volatile compounds; use a polar column (e.g., DB-WAX) for separation. For non-volatile derivatives, HPLC with a C18 column and UV detection (210–220 nm) is optimal. Validate with spike-recovery tests (85–115% recovery acceptable) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate this compound’s stereochemical and bioactive properties?

  • Methodological Answer :

  • DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate NMR chemical shifts (δ) and compare to experimental data .
  • Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., CYP450 enzymes). Validate with in vitro IC₅₀ correlations .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., solvent used in assays, cell line variability). Replicate studies under standardized conditions (e.g., OECD guidelines) and apply sensitivity analysis to isolate critical factors .

Q. How do solvent polarity and catalyst selection impact the stereoselective synthesis of this compound?

  • Methodological Answer : Use chiral catalysts (e.g., BINOL-derived Lewis acids) in non-polar solvents (toluene) to favor cis-configuration. Monitor enantiomeric excess (ee) via chiral HPLC. Kinetic vs. thermodynamic control should be assessed via reaction time/temperature gradients .

Q. What advanced statistical models (e.g., QSAR, PCA) can correlate this compound’s structural features with observed bioactivities?

  • Methodological Answer :

  • QSAR : Develop regression models using descriptors (logP, polar surface area) and bioactivity data. Validate with leave-one-out cross-validation (R² > 0.7 acceptable) .
  • PCA : Reduce dimensionality of spectroscopic or bioassay data to identify dominant variables .

Q. How can isotopic labeling (<sup>13</sup>C, <sup>2</sup>H) track this compound’s metabolic pathways in biological systems?

  • Methodological Answer : Synthesize labeled analogs via catalytic deuteration or <sup>13</sup>C-enriched precursors. Use LC-MS/MS to trace metabolites in in vivo models (e.g., rat liver microsomes). Quantify isotopic patterns with MassHunter software .

Q. Key Methodological Frameworks for Research Design

  • PICOT Adaptation for Chemistry :

    • Population : Target compound (this compound) and matrix (e.g., plant extract).
    • Intervention : Experimental technique (e.g., catalysis, extraction).
    • Comparison : Alternative methods or controls.
    • Outcome : Yield, purity, bioactivity.
    • Time : Reaction duration or stability period .
  • FINER Criteria : Ensure questions are Feasible (resources available), Novel (gap in literature), Ethical (safe disposal), and Relevant (therapeutic/industrial potential) .

Properties

IUPAC Name

(1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXQUJDODZYIJ-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=C)[C@H](C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185680
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19889-99-7
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S-(1alpha,3beta,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Record name [1S-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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